molecular formula C23H28N2O3 B7177768 N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide

N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide

Cat. No.: B7177768
M. Wt: 380.5 g/mol
InChI Key: FENYTBAHECWKCX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the phenyl groups, and the final carboxamide formation. Common reagents might include phenylacetic acid derivatives, piperidine, and various catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions might target the carboxamide group, potentially converting it to an amine.

    Substitution: Substitution reactions could occur at the phenyl rings or the piperidine ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted piperidine derivatives, oxidized phenyl compounds, and reduced amine derivatives.

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor interactions due to its piperidine structure.

    Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide would depend on its specific interactions with biological targets. It might interact with receptors or enzymes, modulating their activity through binding to active sites or altering conformational states.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide: can be compared with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct pharmacological properties or reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-23(28,20-12-6-3-7-13-20)17-24-22(27)19-11-8-14-25(16-19)21(26)15-18-9-4-2-5-10-18/h2-7,9-10,12-13,19,28H,8,11,14-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENYTBAHECWKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCCN(C1)C(=O)CC2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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